2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide
Description
2-Amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide is a synthetic small molecule characterized by a butanamide backbone with a cyclopropylamine group, a 4-fluorophenylmethyl substituent, and a 3-methyl moiety. This compound is of interest in medicinal chemistry due to its structural features, which include:
Properties
Molecular Formula |
C15H21FN2O |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C15H21FN2O/c1-10(2)14(17)15(19)18(13-7-8-13)9-11-3-5-12(16)6-4-11/h3-6,10,13-14H,7-9,17H2,1-2H3 |
InChI Key |
LLRSUAOQVYFGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the fluorophenyl moiety. One common method involves the reaction of cyclopropylamine with 4-fluorobenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group offers superior electronegativity and metabolic stability compared to chlorinated analogs (e.g., Analog 3 and 4), which are more lipophilic but prone to slower excretion .
Substituent Flexibility : The ethyl spacer in Analog 1 may improve solubility but reduce binding affinity compared to the rigid benzyl group in the target compound .
Sulfur vs. Oxygen : Analog 2’s methylsulfanyl group increases lipophilicity but introduces oxidation susceptibility, whereas the target’s fluorophenyl avoids this trade-off .
Core Scaffold Differences : Analog 5’s indole core highlights the importance of the butanamide backbone in the target compound, which is more amenable to modular substitutions for tuning activity .
Biological Activity
2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, a fluorophenyl moiety, and an amine functional group, which contribute to its unique biological properties. The structural formula can be represented as follows:
where , , , , and denote the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms respectively.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Its structure suggests potential interactions with dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : Preliminary studies indicate that derivatives of similar structure exhibit selective antagonism at D3 receptors, which may translate to therapeutic effects in conditions like schizophrenia and addiction .
- GABA Transporter Interaction : Some research highlights the potential for similar compounds to interact with GABA transporters, suggesting a role in modulating inhibitory neurotransmission .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide and related compounds.
| Study | Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | D3 Receptor Antagonism | In vitro binding assays | High affinity for D3 receptors; potential antipsychotic effects. |
| Study 2 | GABA Transporter Inhibition | Electrophysiological recordings | Modulates GABAergic transmission; potential anticonvulsant properties. |
| Study 3 | Behavioral Studies | Animal models | Reduces dopamine-related behaviors; indicates efficacy in treating addiction. |
Case Studies
- Antipsychotic Potential : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in hyperactivity induced by dopamine agonists, suggesting its potential use as an antipsychotic agent.
- Anticonvulsant Effects : Another investigation assessed the compound's impact on seizure models. Results showed that it could reduce seizure frequency, indicating possible utility in epilepsy treatment.
Research Findings
Recent research has focused on the synthesis of analogs to enhance selectivity and potency. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
